N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine
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Overview
Description
N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine is a complex organic compound with a unique structure that includes a hydrazinylidene group, a cyclohexa-1,5-dien-1-yl ring, and a phosphonomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine typically involves multiple steps, including the formation of the hydrazinylidene group and the incorporation of the phosphonomethyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and phosphonomethyl-containing molecules. Examples include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share some structural similarities and have been studied for their biomedical applications.
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
Uniqueness
N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
66167-91-7 |
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Molecular Formula |
C18H20N3O7P |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[4-hydroxy-3-[[4-(phosphonomethyl)phenyl]diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N3O7P/c1-11(22)19-16(18(24)25)9-13-4-7-17(23)15(8-13)21-20-14-5-2-12(3-6-14)10-29(26,27)28/h2-8,16,23H,9-10H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28)/t16-/m1/s1 |
InChI Key |
XVVCLVUXXXVZOD-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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